Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl methyl(2-oxoethyl)carbamate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 243.29 g/mol
- CAS Number : 88790-37-8
- Physical State : Solid
- Purity : ≥90%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-pyrrolidinecarboxylate with methoxyacetyl chloride under basic conditions. This method has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown IC₅₀ values in the low micromolar range, indicating potent activity.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 3.7 | Induction of apoptosis and cell cycle arrest |
HCT116 (Colon) | 2.2 | Inhibition of DNA synthesis |
A549 (Lung) | 4.4 | Modulation of signaling pathways |
Antioxidant Activity
In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. It was found to reduce oxidative stress markers in cell cultures treated with tert-butyl hydroperoxide (TBHP), suggesting a protective role against oxidative damage.
Case Studies
-
Study on Antiproliferative Activity :
A study published in MDPI evaluated the effects of various derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with specific substitutions enhancing potency against cancer cells . -
Antioxidant Mechanisms :
Another research effort focused on the antioxidant capabilities of the compound. The study utilized DPPH and FRAP assays to quantify antioxidant activity, revealing that the compound significantly outperformed standard antioxidants like BHT .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(9(14)7-13)5-10(15)17-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZBQVXXCMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779769-94-6 |
Source
|
Record name | tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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